An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-2H-chromene-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-oxo-2H-chromene-3-carboxylate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and a visualization of its synthesis workflow.
Compound Identification
The subject of this guide is Ethyl 2-oxo-2H-chromene-3-carboxylate . It is crucial to note the "2-oxo" substituent, as this compound belongs to the coumarin class of benzopyrones. It is widely known by several synonyms, which are essential for comprehensive literature searches.
| Identifier | Value |
| IUPAC Name | ethyl 2-oxochromene-3-carboxylate[1] |
| Synonyms | Ethyl coumarin-3-carboxylate, 3-Ethoxycarbonylcoumarin, 3-Carbethoxycoumarin, Coumarin-3-carboxylic acid ethyl ester[1][2][3] |
| CAS Number | 1846-76-0[1][3][4] |
| Molecular Formula | C₁₂H₁₀O₄[1][4] |
| Molecular Weight | 218.21 g/mol [4] |
| InChI Key | XKHPEMKBJGUYCM-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)C1=CC2=CC=CC=C2OC1=O[1] |
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.
| Property | Value | Source |
| Appearance | White to off-white solid, powder to crystal | [4] |
| Melting Point | 91-93°C | [5] |
| Boiling Point | 278.88°C (rough estimate) | [3] |
| Density | 1.1096 g/cm³ (rough estimate) | [4] |
| Water Solubility | No data available | [3] |
| Solubility in Organic Solvents | Soluble in Ethanol, DMSO | [6][7] |
| Vapor Pressure | 6.48 x 10⁻⁶ mmHg at 25°C | [3] |
| logP (Octanol/Water) | 2.3 (Computed) | [1] |
| UV Absorption (λmax) | 334 nm (in CH₂Cl₂) | [3] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. This section outlines the protocols for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate and the general procedures for determining its key physical properties.
The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[2] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate, typically catalyzed by a weak base.
Materials:
-
Salicylaldehyde
-
Diethyl malonate
-
Ethanol (as solvent)
-
Piperidine (as catalyst)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde (e.g., 0.01 mol) and diethyl malonate (0.01 mol) in ethanol in a round-bottom flask.[7]
-
Add a catalytic amount of piperidine (e.g., 2 ml) to the solution.[7]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 5-6 hours).[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine catalyst, which will precipitate the crude product.[5]
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, colorless crystals of Ethyl 2-oxo-2H-chromene-3-carboxylate.[5][7]
The melting point is a critical indicator of a compound's purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[8]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital Mel-Temp apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure (Capillary Method):
-
Finely powder a small amount of the dry, purified organic compound.[8]
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[9][10]
-
Place the capillary tube into the melting point apparatus, attached to a thermometer such that the sample is level with the thermometer bulb.[8]
-
Heat the apparatus slowly and uniformly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal of the solid melts (the end of the melting range).[11] The recorded range provides the melting point of the substance.
Synthesis Workflow Visualization
To clarify the logical flow of the synthesis process, the following diagram illustrates the Knoevenagel condensation for Ethyl 2-oxo-2H-chromene-3-carboxylate.
Caption: Knoevenagel condensation workflow for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate.
References
- 1. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. biomedres.us [biomedres.us]
- 7. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
